molecular formula C22H21N3O5S B2856035 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-56-1

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B2856035
Numéro CAS: 451466-56-1
Poids moléculaire: 439.49
Clé InChI: PMKXKTCDXITRPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives with potential therapeutic applications. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against established drugs.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A quinazoline core , known for various biological activities.
  • A benzo[d][1,3]dioxole moiety , which is associated with antioxidant and anticancer properties.
  • A tetrahydrofuran group , contributing to its solubility and bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H21N3O5S
Molecular Weight439.5 g/mol
IUPAC Name3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays. The compound was tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

Key Findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values comparable to or lower than those of standard chemotherapeutics like doxorubicin. For instance:
    • HepG2: IC50 = 2.38 µM
    • HCT116: IC50 = 1.54 µM
    • MCF7: IC50 = 4.52 µM
    • Doxorubicin: IC50 values were higher at 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF7) .
  • Mechanisms of Action :
    • EGFR Inhibition : The compound demonstrated inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
    • Apoptosis Induction : Annexin V-FITC assays indicated that the compound induced apoptosis in cancer cells through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
    • Cell Cycle Arrest : Analysis revealed that treatment with this compound resulted in cell cycle arrest at specific phases, contributing to its antitumor efficacy.

Comparative Studies

Comparative studies with similar compounds have shown that this quinazoline derivative possesses unique properties that enhance its biological activity:

CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
3-(benzo[d][1,3]dioxol-5-ylmethyl)...2.381.544.52
Doxorubicin7.468.294.56
Other benzo[d][1,3]dioxole derivatives>150>150>150

Case Studies

In a recent case study involving the synthesis and evaluation of related compounds, researchers found that derivatives containing the benzo[d][1,3]dioxole moiety consistently exhibited enhanced anticancer activity compared to their counterparts without this structure . The study emphasized the importance of structural modifications in optimizing therapeutic effects.

Propriétés

Numéro CAS

451466-56-1

Formule moléculaire

C22H21N3O5S

Poids moléculaire

439.49

Nom IUPAC

3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-4-5-16-17(9-14)24-22(31)25(21(16)27)11-13-3-6-18-19(8-13)30-12-29-18/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31)

Clé InChI

PMKXKTCDXITRPC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.